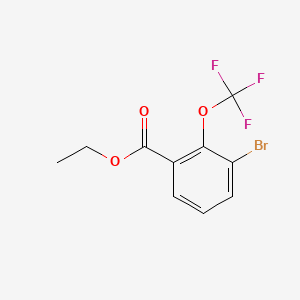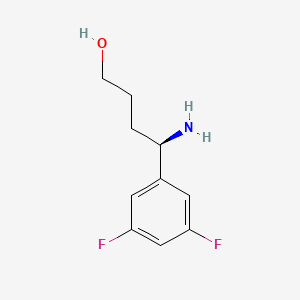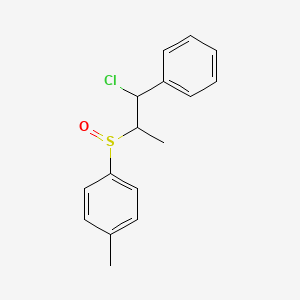
1-(1-Chloro-1-phenylpropane-2-sulfinyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Chloro-1-phenyl-propan-2-yl)sulfinyl-4-methyl-benzene is an organic compound that features a sulfinyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloro-1-phenyl-propan-2-yl)sulfinyl-4-methyl-benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-chloro-1-phenyl-propan-2-ol and 4-methyl-benzenesulfinyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 1-chloro-1-phenyl-propan-2-ol is reacted with 4-methyl-benzenesulfinyl chloride in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure 1-(1-Chloro-1-phenyl-propan-2-yl)sulfinyl-4-methyl-benzene.
Industrial Production Methods
In an industrial setting, the production of 1-(1-Chloro-1-phenyl-propan-2-yl)sulfinyl-4-methyl-benzene may involve large-scale batch reactors with automated control systems to ensure consistent quality and yield. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Chloro-1-phenyl-propan-2-yl)sulfinyl-4-methyl-benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent such as dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 1-(1-Chloro-1-phenyl-propan-2-yl)sulfonyl-4-methyl-benzene.
Reduction: 1-(1-Chloro-1-phenyl-propan-2-yl)sulfanyl-4-methyl-benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(1-Chloro-1-phenyl-propan-2-yl)sulfinyl-4-methyl-benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Chloro-1-phenyl-propan-2-yl)sulfinyl-4-methyl-benzene involves its interaction with molecular targets such as enzymes or receptors. The sulfinyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The phenyl and methyl groups contribute to the compound’s hydrophobic interactions with target molecules, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Chloro-1-phenyl-propan-2-yl)sulfanyl-4-methyl-benzene: Similar structure but with a sulfanyl group instead of a sulfinyl group.
1-(1-Chloro-1-phenyl-propan-2-yl)sulfonyl-4-methyl-benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1-(1-Chloro-1-phenyl-propan-2-yl)oxy-4-methyl-benzene: Similar structure but with an oxy group instead of a sulfinyl group.
Uniqueness
1-(1-Chloro-1-phenyl-propan-2-yl)sulfinyl-4-methyl-benzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Propriétés
Numéro CAS |
61735-47-5 |
|---|---|
Formule moléculaire |
C16H17ClOS |
Poids moléculaire |
292.8 g/mol |
Nom IUPAC |
1-(1-chloro-1-phenylpropan-2-yl)sulfinyl-4-methylbenzene |
InChI |
InChI=1S/C16H17ClOS/c1-12-8-10-15(11-9-12)19(18)13(2)16(17)14-6-4-3-5-7-14/h3-11,13,16H,1-2H3 |
Clé InChI |
GJQTXBIGYCOOQE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)C(C)C(C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


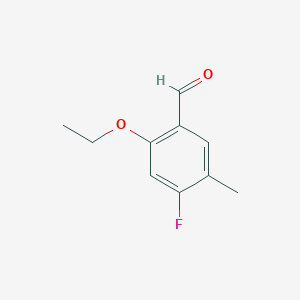
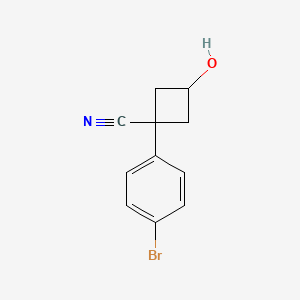
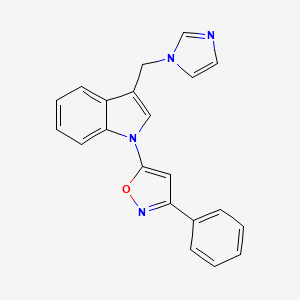
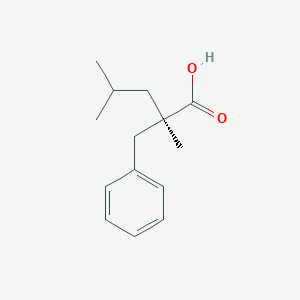

![2-(2-(Benzyloxy)spiro[3.5]non-6-EN-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022217.png)
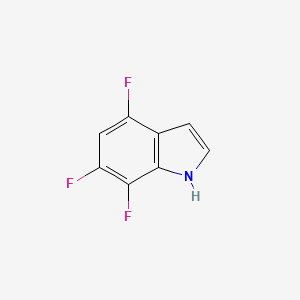
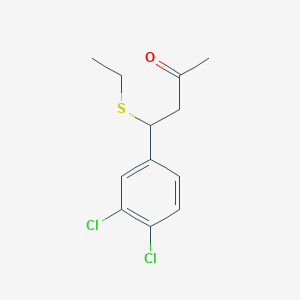
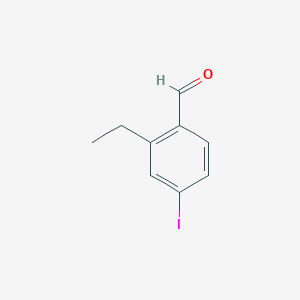
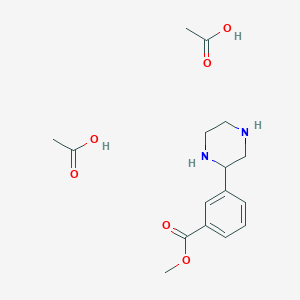

![1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea](/img/structure/B14022258.png)
